molecular formula C24H27N5O3 B11257949 N-benzyl-6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine

N-benzyl-6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B11257949
M. Wt: 433.5 g/mol
InChI Key: CIRRBLXJHOQKTP-UHFFFAOYSA-N
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Description

N-benzyl-6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a benzyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridazine core.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with the pyridazine core, often using a piperazine derivative.

    Addition of the 3,5-Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine ring with 3,5-dimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperazine moieties.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl and piperazine moieties.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: The compound can be studied for its interactions with biological targets, such as receptors and enzymes.

    Biochemistry: It can be used to study the biochemical pathways and mechanisms of action of related compounds.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C24H27N5O3/c1-31-20-14-19(15-21(16-20)32-2)24(30)29-12-10-28(11-13-29)23-9-8-22(26-27-23)25-17-18-6-4-3-5-7-18/h3-9,14-16H,10-13,17H2,1-2H3,(H,25,26)

InChI Key

CIRRBLXJHOQKTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4)OC

Origin of Product

United States

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